Colesevelam Hydroxyquat Impurity

Pharmaceutical Analysis Method Validation Quality Control

This process-specific impurity, 6-hydroxy-N,N,N-trimethylhexan-1-aminium chloride, is supplied as a high-purity (≥95%) reference standard for accurate HPLC/LC-MS quantification. Its chloride salt form is critical for matching chromatographic retention times in colesevelam analysis, preventing mismatches and ensuring ICH Q2(R1) compliance. Using this certified standard mitigates the risk of regulatory submission delays and erroneous impurity profile assessments. Batch-specific COA supports traceability.

Molecular Formula C9H22NOCl
Molecular Weight 195.73
CAS No. 676578-21-5
Cat. No. B601641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColesevelam Hydroxyquat Impurity
CAS676578-21-5
Molecular FormulaC9H22NOCl
Molecular Weight195.73
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colesevelam Hydroxyquat Impurity (CAS 676578-21-5): A Defined Chemical Reference Standard for Pharmaceutical Analysis


Colesevelam Hydroxyquat Impurity, chemically identified as 6-hydroxy-N,N,N-trimethylhexan-1-aminium chloride (CAS 676578-21-5) [1], is a process-related impurity of the bile acid sequestrant drug colesevelam hydrochloride . This quaternary ammonium compound, characterized by a hydroxyhexyl functional group and a chloride counterion, is synthesized as a byproduct during the alkylation of polyallylamine with 6-bromohexyltrimethylammonium bromide [2]. It is not intended for therapeutic use but is supplied as a fully characterized, high-purity reference standard for analytical method development, method validation, and quality control in pharmaceutical research and manufacturing [3].

Why a General 'Impurity Standard' Cannot Replace Colesevelam Hydroxyquat Impurity (CAS 676578-21-5) in Regulatory Analytical Workflows


In pharmaceutical quality control, impurity reference standards are not interchangeable commodities. The Colesevelam Hydroxyquat Impurity (CAS 676578-21-5) is a structurally distinct, process-specific impurity [1] that is critical for the accurate identification and quantification of the hydroxyquat byproduct in colesevelam drug substance and finished products . Using a generic quaternary ammonium compound or an alternative salt form (e.g., bromide instead of chloride) introduces significant risks, including mismatched chromatographic retention times, divergent mass spectral fragmentation patterns, and non-compliance with regulatory expectations for method specificity [2]. Furthermore, the impurity's unique molecular formula and certified purity are essential for establishing system suitability and validating analytical methods according to ICH guidelines [3]. Substitution compromises data integrity and can lead to erroneous impurity profile assessments, potentially delaying regulatory submissions or impacting batch release decisions.

Quantitative Differentiation of Colesevelam Hydroxyquat Impurity (CAS 676578-21-5) for Procurement Decisions


Certified Purity Threshold: A Minimum of 95% Purity with Batch-Specific Traceability

The Colesevelam Hydroxyquat Impurity (CAS 676578-21-5) is supplied with a minimum purity of ≥95% [1], which is essential for use as a reference standard in quantitative analytical methods . In contrast, many generic or research-grade quaternary ammonium salts are offered at lower or unspecified purity levels, making them unsuitable for accurate calibration and method validation [2]. The certified purity of this impurity ensures reliable linearity and accuracy in HPLC or LC-MS assays, which typically require reference standards with purity >95% to meet ICH validation criteria for related substances [3].

Pharmaceutical Analysis Method Validation Quality Control

Defined Counterion: Chloride Salt (vs. Bromide Salt) for Accurate Method Development

This specific impurity is supplied as the chloride salt (CAS 676578-21-5) [1], whereas the corresponding bromide salt (CAS 118843-18-8) [2] is also available as an impurity standard. The chloride counterion is chemically distinct and may exhibit different chromatographic behavior, solubility, and mass spectrometric response compared to the bromide form [3]. Using the correct chloride salt ensures that the reference standard matches the impurity as it exists in the drug substance (which is typically present as the chloride due to the manufacturing process) [4]. This avoids the need for method adjustments to account for ion pairing or adduct formation differences.

Chromatography Mass Spectrometry Impurity Profiling

Structural Confirmation: Characterized with IR, NMR, and MS Data for Unambiguous Identity

Reputable suppliers provide this impurity with comprehensive characterization data, including IR, NMR, and mass spectrometry (MS) [1]. This level of characterization is critical for confirming the identity and purity of the compound, which is a fundamental requirement for reference standards used in pharmaceutical analysis . In contrast, a generic chemical purchased for research may lack such rigorous documentation, leaving the user to verify its structure independently. The availability of certified analytical data ensures traceability and supports regulatory submissions .

Structure Elucidation Regulatory Compliance Reference Standard

Primary Use Cases for Colesevelam Hydroxyquat Impurity (CAS 676578-21-5) in Pharmaceutical Development and Manufacturing


Analytical Method Development and Validation for Related Substances

This impurity is used as a primary reference standard to develop and validate HPLC or LC-MS methods for the quantification of the hydroxyquat impurity in colesevelam drug substance and finished products . Its defined purity (≥95%) and structural confirmation allow for accurate calibration curves and system suitability tests, which are essential for meeting ICH Q2(R1) guidelines [1]. The chloride salt form ensures that the chromatographic behavior of the standard matches that of the impurity in the actual sample, facilitating robust method development [2].

Quality Control Release Testing of Colesevelam Batches

During commercial manufacturing, this impurity standard is employed in routine quality control testing to monitor and control the levels of the hydroxyquat impurity in each batch of colesevelam . By using a certified reference standard, manufacturers can ensure that impurity levels remain below the specified limits in the drug product specification, thereby guaranteeing patient safety and regulatory compliance [1]. The availability of batch-specific Certificates of Analysis (COA) supports traceability and audit readiness [2].

Forced Degradation and Stability Studies

In stability-indicating method development and forced degradation studies, this impurity standard is used to identify and quantify potential degradation products of colesevelam . Its well-defined structure and purity allow researchers to accurately track the formation of the hydroxyquat impurity under various stress conditions (e.g., heat, light, humidity) [1]. This information is critical for establishing the drug's shelf life and storage conditions, as required by regulatory authorities [2].

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